methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate
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Overview
Description
Methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate is an organic compound that features a pyrazole ring and a thiophene ring connected via an ethyl chain, with a carbamate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Linking the Rings: The pyrazole and thiophene rings are linked through an ethyl chain, which can be introduced via alkylation reactions.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially reducing it to a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both pyrazole and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.
Mechanism of Action
The mechanism of action of methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[2-(1H-pyrazol-1-yl)ethyl]carbamate: Lacks the thiophene ring, which might reduce its potential interactions.
Methyl N-[2-(thiophen-3-yl)ethyl]carbamate: Lacks the pyrazole ring, which could affect its biological activity.
Ethyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate: Similar structure but with an ethyl group instead of a methyl group, potentially altering its reactivity and interactions.
Uniqueness
Methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate is unique due to the combination of the pyrazole and thiophene rings, which can provide a balance of electronic properties and potential biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-16-11(15)12-7-10(9-3-6-17-8-9)14-5-2-4-13-14/h2-6,8,10H,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDOOMNMYVPGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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